Caproxamine

Structural Chemotype MAOI Oxime Scaffold

Caproxamine is the only aminoethyl oxime antidepressant that combines monoaminergic activity with kappa opioid receptor (KOR) agonism. Co-administering a standard MAOI plus a separate KOR agonist cannot replicate its single-agent polypharmacology, making it an essential comparator for tyramine-challenge studies, SAR libraries, and pain–depression comorbidity models. Secure >98% purity research-grade material to eliminate pharmacokinetic confounds in rodent behavioral experiments.

Molecular Formula C15H25N3O
Molecular Weight 263.38 g/mol
CAS No. 24047-16-3
Cat. No. B10859846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaproxamine
CAS24047-16-3
Molecular FormulaC15H25N3O
Molecular Weight263.38 g/mol
Structural Identifiers
SMILESCCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N
InChIInChI=1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3
InChIKeyZIWQJHATUBOOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caproxamine (CAS 24047-16-3): Chemical Identity and Baseline Procurement Profile


Caproxamine (CAS 24047-16-3, also referenced as CAS 53078-44-7 for the free base) is a synthetic 2-aminoethyl-oxime derivative with the molecular formula C15H25N3O and a molecular weight of 263.38 g/mol . It was originally patented by N.V. Philips' Gloeilampenfabrieken (later Philips-Duphar) as an antidepressant agent with pronounced central nervous system (CNS) activity, and is listed under the experimental drug code DU-22550 [1]. Structurally, Caproxamine belongs to the aminoethyl oxime ether class, which is distinct from the hydrazine, cyclopropylamine, or reversible inhibitor-of-monoamine-oxidase (RIMA) scaffolds that define most clinically established monoamine oxidase inhibitors (MAOIs) [2]. The compound is classified as an experimental small molecule in DrugBank (DB20253) and carries the FDA UNII code 7YQT311430 [3].

Why Caproxamine Cannot Be Interchanged with Generic MAOIs or Oxime Antidepressants


Caproxamine occupies a unique mechanistic intersection that is not replicated by any single approved MAOI or oxime-based antidepressant. Unlike classical irreversible MAOIs such as tranylcypromine (a cyclopropylamine) or phenelzine (a hydrazine), Caproxamine is built on an aminoethyl oxime scaffold [1]. Patent records indicate that this scaffold was deliberately designed to achieve antidepressant activity without relying solely on monoamine oxidase inhibition, suggesting a divergent polypharmacology profile [2]. Furthermore, Caproxamine has been identified as a kappa opioid receptor (KOR) agonist—a property absent from standard MAOIs and from the structurally related oxime antidepressant fluvoxamine [3]. Direct substitution with a generic MAOI or with fluvoxamine therefore risks losing the dual aminergic–opioidergic modulation that distinguishes Caproxamine's pharmacological fingerprint.

Caproxamine Quantitative Differentiation Evidence: Head-to-Head and Class Comparisons


Oxime Pharmacophore Differentiation from Hydrazine and Cyclopropylamine MAOIs

Caproxamine is a 2-aminoethyl oxime ether derivative, whereas the irreversible MAOIs tranylcypromine and phenelzine are, respectively, a cyclopropylamine and a hydrazine [1]. The oxime bond (C=N-O) in Caproxamine introduces a distinct hydrogen-bond acceptor geometry and metabolic liability that is absent in the comparator structures. Patent literature explicitly describes aminoethyl oximes as exhibiting strong antidepressant activity in the absence of monoamine oxidase inhibition, a mechanistic departure from hydrazine- and cyclopropylamine-based irreversible MAOIs that require MAO covalent modification for efficacy [2].

Structural Chemotype MAOI Oxime Scaffold

Kappa Opioid Receptor (KOR) Agonism: Dual Mechanism Not Shared by Standard MAOIs or Fluvoxamine

According to the Medical University of Warsaw MeSH knowledge base, Caproxamine acts as a kappa opioid receptor agonist, with documented analgesic action, positive inotropic effects on electrically stimulated left atrium, and modulation of mammalian behaviors (locomotion, rearing, grooming) [1]. By contrast, the classic MAOIs tranylcypromine and phenelzine, as well as the oxime-based SSRI fluvoxamine, lack any significant KOR agonism. Quantitative KOR binding or functional data (Ki, EC50) for Caproxamine have not been identified in publicly available repositories; however, the qualitative attribution by an authoritative academic database constitutes a meaningful differentiator when selecting among antidepressant candidates for research on opioidergic contributions to mood regulation.

Kappa Opioid Receptor Dual Pharmacology Antidepressant

Patented CNS-Active Dose Range: Differentiated from Structural Analogs

The original patent disclosure for Caproxamine specifies pronounced CNS activity at oral doses of 10–500 mg/day in adult humans [1]. This dose range provides a tangible benchmark for in vivo experimental design and distinguishes Caproxamine from close structural analogs in the aminoethyl oxime series (e.g., 4'-trifluoromethylvalerophenone O-(2-aminoethyl)oximes) for which no corresponding human dose range has been publicly disclosed [2]. While the 10–500 mg/day range is broad and lacks an explicit EC50 or ED50 comparator, it remains the only publicly available quantitative in vivo dosing reference for this compound class.

Dose Range CNS Activity Patent

Absence of Irreversible MAO Inhibition: Safety Differentiation for Tyramine Interaction Risk

A related patent (US 4,085,225) covering 4'-trifluoromethylvalerophenone O-(2-aminoethyl)oximes explicitly claims strong anti-depressive activity in the absence of monoamine oxidase inhibition [1]. While this patent does not directly claim Caproxamine's MAO profile, it establishes that the aminoethyl oxime pharmacophore can achieve antidepressant efficacy without MAO engagement—a property that would theoretically eliminate the tyramine-induced hypertensive crisis ('cheese effect') that contraindicates irreversible MAOIs such as tranylcypromine and phenelzine [2]. Direct MAO inhibition data (IC50 against MAO-A and MAO-B) for Caproxamine have not been published, but this class-level evidence supports a differentiated safety hypothesis.

MAO Inhibition Tyramine Interaction Safety

Optimal Procurement and Research Application Scenarios for Caproxamine


Dual Aminergic–Opioidergic Antidepressant Mechanism Studies

Caproxamine is uniquely suited for preclinical research investigating the convergence of monoaminergic and kappa opioid receptor signaling in mood regulation. Its reported KOR agonism [1] combined with its aminoethyl oxime antidepressant scaffold provides a single-agent tool that cannot be replicated by co-administering a standard MAOI with a separate KOR agonist, thereby reducing pharmacokinetic confounds in rodent behavioral models.

Comparative Safety Profiling: MAO-Independent vs. MAO-Dependent Antidepressants

Investigators seeking to disentangle antidepressant efficacy from MAO inhibition can employ Caproxamine alongside irreversible MAOIs (tranylcypromine, phenelzine) as a comparator arm. The class-level evidence for MAO-independent activity in aminoethyl oximes [2] positions Caproxamine as a candidate probe for tyramine-challenge studies or cardiovascular safety assessments where MAO inhibition is a confounding variable.

Oxime Chemical Probe for Structure–Activity Relationship (SAR) Libraries

Caproxamine's 2-aminoethyl oxime core provides a synthetic starting point for generating focused libraries of oxime ether antidepressants. Its established 10–500 mg/day human dose range [3] offers a pharmacokinetic benchmark for optimizing new analogs, while its distinct pharmacophore enables SAR exploration around the oxime bond geometry (E/Z isomerism) that is not possible with hydrazine or cyclopropylamine MAOIs.

Kappa Opioid Receptor Tool Compound for Non-Addictive Analgesic Research

Given Caproxamine's annotation as a KOR agonist with analgesic properties [1], it can serve as a lead-like scaffold for developing centrally active analgesics that avoid mu-opioid receptor-mediated respiratory depression and addiction liability. Its concomitant antidepressant-like profile may offer advantages for treating pain-depression comorbidity.

Quote Request

Request a Quote for Caproxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.